Introduction: Unveiling the Potential of a Versatile Synthetic Building Block
Introduction: Unveiling the Potential of a Versatile Synthetic Building Block
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-1,2,4,5-tetramethylbenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
In the landscape of organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount. 3-Bromo-1,2,4,5-tetramethylbenzene, also known by its common synonym 3-Bromodurene, emerges as a significant, yet specialized, chemical intermediate. Its structure—a highly substituted, electron-rich benzene ring bearing a single, synthetically versatile bromine atom—makes it a valuable precursor for creating complex molecular architectures.
The tetramethyl-substituted core, derived from durene, provides steric bulk and lipophilicity, properties often sought in drug design to enhance binding affinity and modulate pharmacokinetic profiles. The bromine atom is not merely a substituent; it is a critical functional handle. Its presence unlocks a vast portfolio of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions, which are foundational to modern drug discovery.[1][2] This guide offers an in-depth exploration of the synthesis, properties, and chemical reactivity of 3-Bromodurene, providing the field-proven insights necessary for its effective application in research and development.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its successful application in the laboratory. These characteristics dictate purification strategies, reaction conditions, and structural verification.
Physicochemical Properties
The properties of 3-Bromo-1,2,4,5-tetramethylbenzene are summarized in the table below. Its solid nature at room temperature and low water solubility are typical for an aromatic halide of its molecular weight. The high octanol/water partition coefficient (LogP) indicates significant lipophilicity.[3][4]
| Property | Value | Source |
| IUPAC Name | 3-bromo-1,2,4,5-tetramethylbenzene | [5] |
| Synonyms | 3-Bromodurene, Bromodurene, Duryl bromide | [4][5] |
| CAS Number | 1646-53-3 | [5] |
| Molecular Formula | C₁₀H₁₃Br | [5] |
| Molecular Weight | 213.11 g/mol | [5] |
| Appearance | Solid (likely white to off-white crystals) | [3] |
| Melting Point | 60-61 °C | [3] |
| Boiling Point | 111-113 °C (at 6 Torr) | [3] |
| Density | ~1.24 g/cm³ (estimate) | [3] |
| LogP (Octanol/Water) | 3.68 - 4.1 | [3][4] |
| Water Solubility | Insoluble (LogS = -4.54 mol/L) | [4][6] |
Spectroscopic Data Summary
Spectroscopic analysis is essential for confirming the identity and purity of 3-Bromo-1,2,4,5-tetramethylbenzene after synthesis. The key expected characteristics are outlined below.
| Technique | Expected Characteristics |
| ¹H NMR | Two distinct singlets for the methyl groups (due to symmetry, two sets of two equivalent methyl groups) and one singlet for the lone aromatic proton. |
| ¹³C NMR | Signals corresponding to the four unique aromatic carbons (two substituted with methyl groups, one with bromine, and one with hydrogen) and two unique methyl carbons. |
| Mass Spec (EI) | A prominent molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and a characteristic C-Br stretching absorption in the fingerprint region. |
(Note: Full spectral data can be accessed via public databases such as PubChem.)[5]
Synthesis and Purification: A Practical Approach
The synthesis of 3-Bromo-1,2,4,5-tetramethylbenzene is most efficiently achieved through the electrophilic aromatic bromination of its parent hydrocarbon, 1,2,4,5-tetramethylbenzene (durene). The four electron-donating methyl groups strongly activate the aromatic ring, facilitating a regioselective reaction at the single unsubstituted position.
Causality of Experimental Design
The chosen methodology is a classic electrophilic aromatic substitution.[7][8]
-
Starting Material: Durene is highly activated, meaning the reaction can proceed under relatively mild conditions compared to the bromination of benzene itself.
-
Brominating Agent: Molecular bromine (Br₂) is the standard reagent. Its electrophilicity must be enhanced to attack the aromatic ring.
-
Catalyst: A Lewis acid, such as iron(III) bromide (FeBr₃) or iron filings (which react with Br₂ in situ to form FeBr₃), is essential. The Lewis acid polarizes the Br-Br bond, forming a highly electrophilic bromine species (a "Br⁺" equivalent) that can overcome the aromatic stability of the ring.[8]
-
Solvent: A non-polar, inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is typically used to dissolve the starting material and prevent side reactions.
-
Workup: The reaction is quenched with a reducing agent (e.g., sodium bisulfite) to destroy excess bromine. A subsequent wash with water or brine removes the iron catalyst and any water-soluble byproducts.
-
Purification: Due to the high symmetry of the parent durene, the product is typically formed with high regioselectivity. Recrystallization from a suitable solvent like ethanol or methanol is often sufficient to obtain a high-purity solid product.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Bromo-1,2,4,5-tetramethylbenzene.
Step-by-Step Laboratory Protocol
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct).
-
Charging the Flask: To the flask, add 1,2,4,5-tetramethylbenzene (1.0 eq) and a catalytic amount of iron filings (approx. 0.02 eq). Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Reagent Addition: Cool the flask in an ice bath to 0°C. Charge the dropping funnel with a solution of bromine (1.05 eq) in DCM. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. The disappearance of the bromine's reddish-brown color and the evolution of HBr gas indicate reaction progress.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis shows complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bisulfite. Shake until the organic layer is colorless.
-
Extraction & Washing: Separate the organic layer. Wash it sequentially with water (2x) and saturated brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure 3-Bromo-1,2,4,5-tetramethylbenzene.
Chemical Reactivity and Synthetic Utility
The true value of 3-Bromo-1,2,4,5-tetramethylbenzene lies in the reactivity of its C-Br bond. This bond is a gateway to a multitude of transformations, making the molecule a versatile building block for introducing the sterically hindered durene moiety into larger, more complex structures. This is particularly relevant in drug development, where aryl bromides are common intermediates for constructing novel active pharmaceutical ingredients (APIs).[2]
The Power of Palladium: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and aryl bromides are ideal substrates.[1][9] The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is one of the most widely used methods for constructing biaryl systems.
-
Heck Coupling: Reaction with an alkene to form a new C-C bond, yielding a substituted styrene derivative.
-
Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form an aryl-alkyne.
-
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine, providing access to substituted anilines.
-
Stille Coupling: Reaction with an organotin reagent to form a C-C bond.
The introduction of bromine into a molecule can increase its therapeutic activity and favorably influence its metabolic profile and duration of action.[10][11]
Other Key Transformations
-
Metal-Halogen Exchange: Treatment with a strong organometallic base (e.g., n-butyllithium or t-butyllithium) at low temperature generates a highly reactive aryllithium species. This intermediate can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups.
-
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent (Durylmagnesium bromide), another powerful nucleophile for C-C bond formation.
Synthetic Potential Diagram
Caption: Key reactivity pathways of 3-Bromo-1,2,4,5-tetramethylbenzene.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. 3-Bromo-1,2,4,5-tetramethylbenzene is classified as an irritant.
-
Hazard Statements:
-
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74240, 3-Bromo-1,2,4,5-tetramethylbenzene. Retrieved from [Link]
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Wikipedia contributors. (2023, December 2). Durene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Cheméo. (2024). Chemical Properties of Benzene, 3-bromo-1,2,4,5-tetramethyl-. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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Liu, Y., et al. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. National Institutes of Health. Retrieved from [Link]
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Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
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YouTube. (2022). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. Retrieved from [Link]
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Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved from [Link]
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PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
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ResearchGate. (2015). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Retrieved from [Link]
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